3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-fluorophenyl substituent, dimethyl groups at positions 5 and 6, and a pyrido[1,2-a]pyrimidin-4-one methyl moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrido-pyrimidinone moiety may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN4O3S/c1-13-14(2)32-22-20(13)21(30)28(17-8-6-15(24)7-9-17)23(31)27(22)12-16-11-19(29)26-10-4-3-5-18(26)25-16/h3-11,20H,12H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIKLMWMMGAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C3=CC=C(C=C3)F)CC4=CC(=O)N5C=CC=CC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN4O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione (CAS Number: 899928-15-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.5 g/mol. The structure consists of multiple fused rings that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899928-15-5 |
| Molecular Formula | C23H18FN4O3S |
| Molecular Weight | 449.5 g/mol |
Research indicates that this compound may interact with various biological targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, it targets the ephrin receptor (EPH) family which is often overexpressed in cancer cells .
- Anticancer Activity : Studies suggest that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interfere with DNA synthesis and repair mechanisms in cancer cells .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects by inhibiting enzymes related to neurodegenerative diseases .
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a derivative was found to be effective against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : The compound has shown promising results against certain bacterial strains, indicating potential as an antimicrobial agent .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells.
- Results : The study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Neuroprotection Study :
- Objective : Assess the neuroprotective effects against oxidative stress.
- Results : The compound demonstrated a protective effect on neuronal cells exposed to oxidative stressors, reducing cell death by approximately 30% compared to control groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential as a therapeutic agent. Research has shown that derivatives of thieno-pyrimidines exhibit significant biological activity against various diseases.
- Anticancer Activity : Thieno-pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. Some studies suggest that modifications to the thieno-pyrimidine core can enhance cytotoxicity against specific cancer cell lines .
- Antiviral Properties : Compounds similar to this structure have demonstrated antiviral activity by inhibiting viral replication mechanisms. The incorporation of the pyrido-pyrimidine moiety may enhance these effects .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor in biochemical pathways. Research indicates that thieno-pyrimidines can act as inhibitors for various kinases and phosphatases involved in signal transduction pathways associated with cancer and other diseases .
Drug Design and Development
Given its complex structure, this compound is a candidate for further drug design studies. Structure-activity relationship (SAR) analyses can be performed to optimize its efficacy and selectivity for specific targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using thieno-pyrimidine derivatives. |
| Study B | Antiviral Effects | Showed effective inhibition of viral replication in vitro using modified pyrido-pyrimidine compounds. |
| Study C | Enzyme Inhibition | Identified potent inhibition of specific kinases related to cancer progression by thieno-pyrimidine analogs. |
Chemical Reactions Analysis
Reactivity Profile
The compound’s thieno-pyrimidine core and functional groups enable participation in various reactions:
Nucleophilic Substitutions
-
Electrophilic additions : The pyrido-pyrimidine moiety may undergo substitutions at reactive sites, influenced by steric and electronic factors.
-
Mechanism : Likely involves nucleophilic attack on electron-deficient centers, facilitated by catalysts or controlled temperatures.
Electrophilic Reactions
-
Functional group modifications : The presence of carbonyl groups (e.g., ketones) allows for electrophilic additions, such as Michael additions or alkylation.
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Conditions : Often requires acidic or basic catalysts to activate electrophilic sites.
| Reaction Type | Key Features | Analytical Method |
|---|---|---|
| Nucleophilic Substitution | Targeting electron-deficient centers | NMR, Mass Spectrometry |
| Electrophilic Additions | Carbonyl group involvement | IR spectroscopy |
Characterization Techniques
The compound is analyzed using advanced spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) : Identifies proton environments and structural features.
-
Mass Spectrometry : Confirms molecular weight (449.5 g/mol) and purity .
-
High-Performance Liquid Chromatography (HPLC) : Validates synthesis efficiency and product homogeneity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>17</sub>FN<sub>4</sub>O<sub>3</sub>S | |
| Molecular Weight | 449.5 g/mol | |
| SMILES Notation | Fc1ccc(cc1)n1c(=O)c2c(C)c(sc2n(c1=O)Cc1cc(=O)n2c(n1)cccc2)C |
Key Structural and Functional Insights
The thieno-pyrimidine framework contributes to:
-
Stability : Aromatic rings and conjugated systems enhance thermal and chemical stability.
-
Biological Interactions : Potential binding to enzymes or receptors, though specific mechanisms require further study.
Comparison with Similar Compounds
Antiallergy Activity
The target compound shares structural motifs with 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines, which demonstrated potent antiallergy activity in rat passive cutaneous anaphylaxis (PCA) tests. Substitutions at position 2 (e.g., methyl or aryl groups) enhanced oral bioavailability, with some analogs surpassing disodium cromoglycate in efficacy . The target compound’s 4-fluorophenyl group may further optimize receptor binding, though specific data are pending.
Anticancer Potential
Thieno[2,3-d]pyrimidine derivatives (e.g., 2,3-disubstituted analogs) showed selective cytotoxicity against cancer cell lines (e.g., MCF-7, A549) via kinase inhibition or DNA intercalation . The dimethyl groups in the target compound could reduce metabolic degradation, prolonging therapeutic effects compared to simpler analogs like 5,6-diamino-1-(4-chlorophenyl)-pyrimidine-2,4-dione .
Q & A
Basic: What synthetic strategies are recommended for constructing the thieno[2,3-d]pyrimidine core in this compound?
Answer:
The thieno[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation of thiophene-2-carboxamide derivatives with urea or thiourea under acidic conditions. For example, describes a general procedure for thieno[2,3-d]pyrimidines using trifluoromethylphenoxy-substituted precursors, achieving yields of 68-85% through nucleophilic substitution and cyclization. Key steps include:
- Nucleophilic substitution at the 4-position of the pyrimidine ring using phenoxy groups.
- Cyclization with acetic anhydride or polyphosphoric acid to form the fused thieno-pyrimidine system.
Optimize reaction time (4-12 hours) and temperature (80-120°C) to balance yield and purity .
Advanced: How can regioselectivity challenges in introducing the 4-fluorophenyl group be addressed?
Answer:
Regioselective installation of the 4-fluorophenyl group requires careful control of electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling. highlights metal-free conditions for fluorinated pyrimidines, where β-CF₃ aryl ketones are condensed with amidines. For this compound:
- Use directed ortho-metalation (DoM) with a directing group (e.g., methyl or methoxy) on the pyrimidine to guide fluorophenyl insertion.
- Alternatively, employ Pd-catalyzed cross-coupling (e.g., with 4-fluorophenylboronic acid) post-cyclization. Monitor reaction progress via <sup>19</sup>F NMR to confirm regiochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
A multi-spectral approach is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., fluorophenyl integration at δ 7.2-7.8 ppm, pyrido[1,2-a]pyrimidinone carbonyl at δ 160-170 ppm).
- <sup>19</sup>F NMR : Detect fluorine environments (e.g., para-fluorophenyl at δ -110 to -115 ppm).
- HRMS : Validate molecular formula (e.g., [M+H]<sup>+</sup> with <1 ppm error). provides protocols for resolving overlapping signals in polycyclic systems .
Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?
Answer:
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions with kinase ATP-binding pockets. Focus on:
- Electrostatic complementarity : The fluorophenyl group may engage in π-π stacking with hydrophobic residues (e.g., Phe80 in EGFR).
- Hydrogen bonding : The pyrimidine-2,4-dione moiety could interact with catalytic lysine (e.g., Lys721 in EGFR). Validate predictions with experimental IC₅₀ data from kinase inhibition assays .
Basic: What are common pitfalls in analyzing the compound’s stability under physiological conditions?
Answer:
Degradation pathways include:
- Hydrolysis of the pyrido[1,2-a]pyrimidin-4-one lactam ring at pH > 6. Monitor via HPLC with a C18 column (acetonitrile/water gradient).
- Photoisomerization of the thieno-pyrimidine core under UV light. Use amber vials and assess stability via UV-Vis spectroscopy (λ = 250-300 nm) .
Advanced: How to resolve contradictions in biological activity data across cell lines?
Answer:
Discrepancies may arise from differences in cell permeability or metabolic activation. Standardize assays by:
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS/MS.
- CYP450 inhibition profiling : Identify metabolites using liver microsomes. reports anti-microbial activity variations linked to efflux pump expression .
Basic: What synthetic modifications enhance solubility without compromising activity?
Answer:
Introduce polar groups at non-critical positions:
- N-Methylation of the pyrimidine ring (logP reduction by ~0.5 units).
- PEGylation of the methylene linker between thieno-pyrimidine and pyrido-pyrimidinone. demonstrates improved bioavailability via ester-to-acid hydrolysis .
Advanced: How does the pyrido[1,2-a]pyrimidin-4-one moiety influence conformational rigidity?
Answer:
X-ray crystallography (e.g., ) reveals that the pyrido-pyrimidinone system adopts a planar conformation due to intramolecular H-bonding between the lactam carbonyl and adjacent NH. This rigidity enhances target binding by reducing entropy penalties. Simulate torsional angles (e.g., 0-10° variance) using Gaussian09 .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential dust formation (H315/H319 hazards).
- Storage : -20°C under argon to prevent oxidation. outlines protocols for handling fluorinated heterocycles .
Advanced: Can isotopic labeling (e.g., <sup>18</sup>O/<sup>2</sup>H) track metabolic pathways in vivo?
Answer:
Yes. Synthesize deuterated analogs at the methyl groups (e.g., CD₃ via D₂O exchange) or <sup>18</sup>O-labeled lactam using H₂<sup>18</sup>O. LC-MS/MS can trace labeled metabolites in plasma/tissue homogenates. provides strategies for stable isotope incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
